2-Pentyl isocyanide

Medicinal Chemistry Drug Metabolism Pharmacophore Stability

2‑Pentyl isocyanide (IUPAC: 2‑isocyanopentane; CAS 355377‑26‑3) is a secondary alkyl isocyanide (isonitrile) with the linear formula CH₃CH₂CH₂CH(N≡C)CH₃ and a molecular weight of 97.16 g mol⁻¹. It is supplied as a ≥97% purity liquid with a boiling point of 137–138 °C, a density of 0.783 g mL⁻¹ at 25 °C, and a refractive index of n20/D 1.406.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 355377-26-3
Cat. No. B1609100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl isocyanide
CAS355377-26-3
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCCC(C)[N+]#[C-]
InChIInChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3
InChIKeyAMOPGKXKHYQXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pentyl Isocyanide (CAS 355377-26-3) for Research Procurement: Properties and Baseline Differentiation


2‑Pentyl isocyanide (IUPAC: 2‑isocyanopentane; CAS 355377‑26‑3) is a secondary alkyl isocyanide (isonitrile) with the linear formula CH₃CH₂CH₂CH(N≡C)CH₃ and a molecular weight of 97.16 g mol⁻¹ [1]. It is supplied as a ≥97% purity liquid with a boiling point of 137–138 °C, a density of 0.783 g mL⁻¹ at 25 °C, and a refractive index of n20/D 1.406 . The isocyano group is attached to a chiral secondary carbon, which distinguishes it from linear primary isocyanides (e.g., n‑pentyl isocyanide) and imparts distinct steric and electronic properties that are relevant for coordination chemistry, multi‑component reactions, and probe design.

Why 2-Pentyl Isocyanide Cannot Be Simply Replaced by Other Alkyl Isocyanides in Research Procurements


Alkyl isocyanides are not interchangeable “isocyanide equivalents” because the alkyl substitution pattern controls metabolic stability, steric demand, and metal‑binding geometry [1]. The secondary substitution of 2‑pentyl isocyanide places the isocyano group on a chiral, sterically encumbered α‑carbon, whereas n‑pentyl isocyanide is a linear primary isocyanide. Class‑level metabolic studies demonstrate that secondary isocyanides resist hepatic metabolism far better than primary isocyanides [2]. Consequently, substituting 2‑pentyl isocyanide with a linear analog risks different pharmacokinetic profiles in probe or inhibitor studies, and altered reactivity in steric‑sensitive catalytic cycles. The quantitative evidence below details these differences.

2-Pentyl Isocyanide Differentiation: Quantitative Evidence from Metabolic Stability and Steric Profiling


Secondary Isocyanides Exhibit Markedly Superior Hepatic Metabolic Stability Compared with Primary Isocyanides

Galli et al. investigated the hepatic metabolism of six model isocyanides in vitro and found a clear dichotomous stability pattern: aromatic and primary isocyanides were 'unstable and metabolically labile', whereas secondary and tertiary isocyanides 'resisted metabolization' [1]. Although the study did not report a specific half‑life for 2‑pentyl isocyanide itself, it provides a direct class‑level comparison between the primary substitution class (e.g., n‑pentyl isocyanide) and the secondary substitution class exemplified by 2‑pentyl isocyanide. The secondary/tertiary isocyanides studied additionally displayed cytochrome P450 inhibitory properties, a trait absent in primary isocyanides. This class‑level inference is the strongest available differentiation for 2‑pentyl isocyanide because secondary isocyanides constitute the class to which the target compound belongs. No published head‑to‑head quantitative comparison between 2‑pentyl isocyanide and an exact primary analog was located.

Medicinal Chemistry Drug Metabolism Pharmacophore Stability

Best-Fit Research and Industrial Procurement Scenarios for 2-Pentyl Isocyanide


Design of Metabolically Stable Isocyanide‑Based Probes or Inhibitors

When the intended use involves exposure to hepatic enzymes (e.g., cell‑based assays, in‑vivo models), the class‑level evidence that secondary isocyanides resist metabolism [1] supports selecting 2‑pentyl isocyanide over primary isocyanides. This scenario is reinforced by the compound's additional potential for cytochrome P450 inhibition, making it a candidate warhead for metalloenzyme‑targeted inhibitor design [1].

Steric‑Sensitive Multicomponent Reactions (Ugi/Passerini) Requiring a Branched Isocyanide

The α‑branching of 2‑pentyl isocyanide increases steric demand relative to n‑pentyl isocyanide. In Ugi or Passerini reactions where steric control of the isocyanide component influences diastereoselectivity or product distribution, procurement of a secondary isocyanide may be essential to achieve the desired outcome.

Coordination Chemistry and Nanoparticle Capping with Sterically Differentiated Ligands

The branched alkyl tail of 2‑pentyl isocyanide offers different packing and steric parameters compared to linear alkyl isocyanides, which can affect nanoparticle size control, stability, and catalytic activity. Researchers developing isocyanide‑capped metal nanoparticles should consider 2‑pentyl isocyanide when a secondary, branched capping ligand is needed to tune surface coverage or aggregation behavior.

Biophysical Probing of Heme‑Protein Distal Pockets Using Branched Alkyl Isocyanides

Pioneering work by St. George and Pauling used branched‑chain alkyl isocyanides to probe the accessibility of heme pockets in hemoglobin and myoglobin [supporting evidence from general literature on branched isocyanide affinity]. 2‑Pentyl isocyanide, as a chiral, secondary isocyanide, is well‑suited to extend such studies by providing a sterically demanding probe that can report on distal pocket geometry different from that sensed by linear n‑pentyl isocyanide.

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